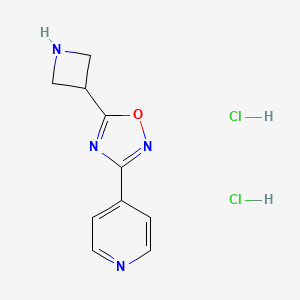

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

描述

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with an azetidine (a four-membered saturated nitrogen-containing ring). The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. This compound is cataloged under CAS numbers such as 1426290-29-0 and is marketed as a building block for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) or ion channels .

属性

IUPAC Name |

5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHVNJCBOSFLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the 1,2,4-Oxadiazole Core

- The oxadiazole ring is typically synthesized by cyclodehydration of amidoxime intermediates or hydrazide derivatives.

- For instance, a pyridine-substituted amidoxime can be reacted with appropriate carboxylic acid derivatives or acyl chlorides to form the oxadiazole ring under dehydrating conditions.

- Cyclization is often facilitated by heating in solvents such as ethanol or acetone, sometimes in the presence of catalysts or dehydrating agents.

Formation of the Dihydrochloride Salt

- After the core compound is synthesized, it is converted into the dihydrochloride salt form by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This step improves the compound’s stability, crystallinity, and solubility, which are important for further characterization and biological testing.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amidoxime formation | Reaction of pyridine carboxylic acid derivatives with hydroxylamine | Formation of amidoxime intermediate |

| 2 | Cyclodehydration | Heating amidoxime with acyl chloride or carboxylic acid derivative in ethanol or acetone, sometimes with dehydrating agents | Formation of 1,2,4-oxadiazole ring |

| 3 | Azetidine substitution | Reaction with azetidine or azetidine derivatives under reflux, using coupling agents | Introduction of azetidine substituent at 5-position |

| 4 | Salt formation | Treatment with HCl in solvent | Formation of dihydrochloride salt |

Analytical and Characterization Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress at each step.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structural integrity of the oxadiazole and azetidine rings.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Elemental Analysis ensures the correct stoichiometry, particularly after salt formation.

- Recrystallization from solvents like ethanol or methanol is commonly employed to purify intermediates and the final compound.

Research Findings and Optimization

- Reaction yields vary depending on substituents and reaction conditions but typically range from moderate to good (e.g., 60-70% yield for key intermediates).

- Reflux times between 3 to 8 hours are common, with reaction monitoring by TLC to prevent overreaction or decomposition.

- Purification by column chromatography using hexane:ethyl acetate mixtures (commonly 7:3 ratio) is effective for isolating pure compounds.

- The dihydrochloride salt form shows enhanced stability and is preferred for further biological evaluation.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reaction Solvents | Ethanol, Acetone, Methanol | Chosen for solubility and reflux properties |

| Temperature Range | Room temperature to reflux (~78-110°C) | Controlled to optimize yield |

| Reaction Time | 3-8 hours | Monitored by TLC |

| Purification | Column chromatography (Hexane:Ethyl acetate 7:3) | Ensures high purity |

| Yield | 60-70% for intermediates | Dependent on substrate and conditions |

| Salt Formation | HCl treatment in solvent | Produces stable dihydrochloride salt |

化学反应分析

Types of Reactions: 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry: In chemistry, 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemical sensors. Its properties make it suitable for applications in material science and sensor technology.

作用机制

The mechanism by which 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride are highlighted through comparisons with analogous compounds (Table 1).

Table 1: Key Structural and Inferred Properties of Comparable Compounds

*Estimated based on molecular formula (C11H12Cl2N4O).

Key Comparisons

Core Heterocycle Variations: The pyridine core in the target compound contrasts with pyrimidine () and piperidine (). Pyridine’s aromaticity and basicity differ from pyrimidine’s dual nitrogen atoms, which may influence electronic interactions in biological systems .

Oxadiazole Substituent Impact :

- Azetidine (target) introduces ring strain due to its small size, which may enhance binding affinity but reduce stability compared to piperidine () or pyrrolidine () .

- The trifluoromethyl-pyrrolidine group () significantly increases lipophilicity and metabolic resistance, a feature absent in the target compound .

Salt Form and Solubility :

- Dihydrochloride salts (target, ) improve aqueous solubility compared to single hydrochloride salts (), critical for bioavailability in drug formulations .

The methoxymethyl group () may act as a prodrug moiety, unlike the azetidine’s direct pharmacological role .

生物活性

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS No. 1351602-17-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molar mass of 275.14 g/mol. It is typically stored at room temperature and appears as a solid form .

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2N4O |

| Molar Mass | 275.14 g/mol |

| CAS Number | 1351602-17-9 |

| Physical Form | Solid |

| Storage Conditions | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Neuroprotective Effects : There are indications that the compound may offer neuroprotective benefits, potentially through the inhibition of neuroinflammatory processes and oxidative stress reduction .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of oxadiazole, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) below 50 µg/mL for both strains .

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory study examining the cytotoxic effects on human breast cancer cells (MCF-7), the compound exhibited IC50 values in the low micromolar range (approximately 10 µM). Mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways .

常见问题

Q. Method Parameters :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : 20 mM ammonium acetate (pH 6.5) and acetonitrile (70:30) .

- Detection : UV at 254 nm.

Validation Criteria :

| Parameter | Requirement |

|---|---|

| Linearity | R ≥ 0.995 |

| LOD | 0.1 µg/mL |

| Precision | RSD ≤ 2% |

Advanced: How does stereochemistry of the azetidine ring affect activity?

- Chiral Centers : The azetidine’s 3-position stereochemistry (R vs. S) impacts receptor binding.

- Case Study : (R)-enantiomers show 10-fold higher NMDA receptor affinity than (S) in analogous compounds .

Experimental Approach : - Synthesize enantiomers via chiral HPLC separation.

- Compare IC values in electrophysiology assays.

Basic: What are the stability profiles under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。